

## Brigatinib: A Comparative Analysis for ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Brigatinib C |           |
| Cat. No.:            | B12378538    | Get Quote |

Brigatinib, a next-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of Brigatinib with other ALK inhibitors, supported by experimental data from pivotal clinical trials and preclinical studies, to inform researchers, scientists, and drug development professionals.

# Clinical Efficacy: Head-to-Head and Comparative Data

Brigatinib has been extensively evaluated in clinical trials, most notably in the ALTA-1L study, which compared its efficacy and safety against the first-generation ALK inhibitor, crizotinib, in the first-line setting. Furthermore, indirect comparisons and real-world data provide insights into its performance relative to other second and third-generation ALK inhibitors like alectinib and lorlatinib.

## Table 1: Efficacy of Brigatinib vs. Crizotinib in the ALTA-1L Trial (First-Line Treatment)



| Endpoint                                                      | Brigatinib  | Crizotinib  | Hazard Ratio<br>(95% CI) | p-value         |
|---------------------------------------------------------------|-------------|-------------|--------------------------|-----------------|
| Progression-Free<br>Survival (PFS)<br>by BIRC                 | 24.0 months | 11.0 months | 0.49 (0.35–0.68)         | <0.0001         |
| Investigator-<br>Assessed PFS                                 | 29.4 months | 9.2 months  | 0.43 (0.31–0.61)         | <0.0001         |
| Objective<br>Response Rate<br>(ORR)                           | 74%         | 62%         | -                        | -               |
| Intracranial ORR in patients with measurable brain metastases | 78%         | 26%         | -                        | -               |
| Overall Survival<br>(OS) at 4 years                           | 66%         | 60%         | 0.81 (0.53–1.22)         | Not Significant |

BIRC: Blinded Independent Review Committee. Data from the final analysis of the ALTA-1L trial.[1][2][3][4][5]

# Table 2: Indirect and Real-World Comparison of Brigatinib with other ALK Inhibitors



| Comparison                                     | Study Type                                         | Key Findings                                                                                                                                                                                 |
|------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Brigatinib vs. Alectinib (First-<br>Line)      | Indirect Treatment Comparison<br>& Real-World Data | No statistically significant difference in Progression-Free Survival (PFS) was observed between brigatinib and alectinib.[6][7][8][9][10] Both drugs demonstrated comparable efficacy.[6][7] |
| Brigatinib vs. Alectinib (Post-<br>Crizotinib) | Phase 3 ALTA-3 Trial                               | Brigatinib was not superior to alectinib for PFS in patients who had progressed on crizotinib. Median PFS was 19.3 months for brigatinib and 19.2 months for alectinib.[11]                  |
| Brigatinib vs. Lorlatinib (First-<br>Line)     | Network Meta-Analysis                              | Lorlatinib showed a higher probability of achieving the longest PFS compared to brigatinib and alectinib.[13][14] [15][16]                                                                   |

## **Preclinical In-Vitro Activity**

Brigatinib has demonstrated potent activity against native ALK and a wide range of resistance mutations that can emerge during treatment with other ALK inhibitors.

# Table 3: In-Vitro Inhibitory Activity (IC50) of Brigatinib and Comparators against ALK Mutations



| ALK<br>Status/Mutatio<br>n | Brigatinib IC50<br>(nmol/L) | Crizotinib IC50<br>(nmol/L) | Ceritinib IC50<br>(nmol/L) | Alectinib IC50<br>(nmol/L) |
|----------------------------|-----------------------------|-----------------------------|----------------------------|----------------------------|
| Native EML4-<br>ALK        | 10                          | >120                        | 23                         | 16                         |
| L1196M<br>(Gatekeeper)     | 26                          | 125                         | 20                         | 28                         |
| G1202R<br>(Recalcitrant)   | 196                         | >1000                       | >1000                      | >1000                      |
| G1269A                     | 14                          | 126                         | 21                         | 18                         |

Data from cellular assays using Ba/F3 cells expressing EML4-ALK or its mutant variants.[17] [18] Brigatinib was the only TKI tested that maintained substantial activity against the highly resistant G1202R mutation.[17]

# Experimental Protocols ALTA-1L Clinical Trial Methodology

The ALTA-1L trial (NCT02737501) was a phase 3, randomized, open-label, multicenter study. [1][4][5]

- Patient Population: Adult patients with ALK-positive, locally advanced or metastatic NSCLC who had not previously received an ALK inhibitor.[1][4]
- Randomization: Patients were randomized 1:1 to receive either brigatinib or crizotinib.[1][4]
- Dosing:
  - Brigatinib: 180 mg once daily with a 7-day lead-in at 90 mg once daily.[1]
  - Crizotinib: 250 mg twice daily.[1]
- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[1][4]



 Secondary Endpoints: Overall survival (OS), objective response rate (ORR), intracranial ORR, and safety.[1][3]

### In-Vitro IC50 Determination for ALK Mutations

The inhibitory activity of brigatinib and other ALK inhibitors was assessed using cellular assays.

- Cell Lines: Ba/F3 cells, a murine pro-B cell line, were engineered to express either the native EML4-ALK fusion protein or various clinically observed ALK resistance mutations.[17][18]
- Methodology: The viability of these cells is dependent on ALK kinase activity. Cells were treated with escalating concentrations of the respective ALK inhibitors.
- Data Analysis: Cell viability was measured after a set incubation period, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) was calculated for each drug against each ALK variant.[17][18]

# Visualizing Mechanisms and Workflows Brigatinib's Mechanism of Action and Downstream Signaling

Brigatinib is a potent tyrosine kinase inhibitor that targets the ATP-binding site of the ALK protein.[19] This inhibition blocks the autophosphorylation of ALK and subsequently disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, AKT, and ERK1/2 pathways.[20][21]





Click to download full resolution via product page

Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

## **Experimental Workflow for ALTA-1L Trial**

The ALTA-1L trial followed a structured workflow from patient screening to data analysis to compare the efficacy of brigatinib and crizotinib.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. aacrjournals.org [aacrjournals.org]

### Validation & Comparative





- 3. m.youtube.com [m.youtube.com]
- 4. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor—Naive ALK-Positive Non—Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Indirect comparisons of brigatinib and alectinib for front-line ALK-positive non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Iorlatinib, alectinib and brigatinib in ALK inhibitor—naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 21. Application and Pharmacology of Brigatinib Chemicalbook [m.chemicalbook.com]
- To cite this document: BenchChem. [Brigatinib: A Comparative Analysis for ALK-Positive Non-Small Cell Lung Cancer]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12378538#statistical-analysis-of-comparative-studies-involving-brigatinib-c]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com